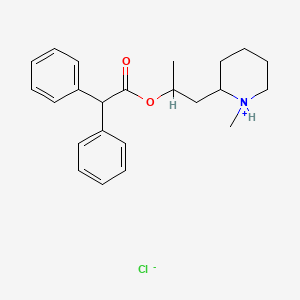
(2,5-Dimethoxy-phenyl)-methoxy-dimethyl-silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethoxy-phenyl)-methoxy-dimethyl-silane is an organosilicon compound characterized by the presence of a dimethoxyphenyl group attached to a methoxy-dimethyl-silane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-phenyl)-methoxy-dimethyl-silane typically involves the reaction of 2,5-dimethoxyphenyl derivatives with silane reagents under specific conditions. One common method involves the use of 2,5-dimethoxyphenylmagnesium bromide, which reacts with chlorodimethylsilane to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dimethoxy-phenyl)-methoxy-dimethyl-silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include silanol derivatives, hydroxyl-substituted compounds, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethoxy-phenyl)-methoxy-dimethyl-silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty polymers and as a surface modifier in materials science.
Wirkmechanismus
The mechanism by which (2,5-Dimethoxy-phenyl)-methoxy-dimethyl-silane exerts its effects involves interactions with various molecular targets. The methoxy and dimethylsilane groups can interact with biological membranes, potentially altering their properties and affecting cellular functions. The compound may also interact with enzymes and proteins, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine: Known for its psychoactive properties.
2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug.
Chalcones: A class of compounds with similar structural features and diverse biological activities.
Uniqueness
(2,5-Dimethoxy-phenyl)-methoxy-dimethyl-silane is unique due to its combination of a dimethoxyphenyl group with a silane moiety, which imparts distinct chemical properties and potential applications not commonly found in other similar compounds. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.
Eigenschaften
Molekularformel |
C11H18O3Si |
|---|---|
Molekulargewicht |
226.34 g/mol |
IUPAC-Name |
(2,5-dimethoxyphenyl)-methoxy-dimethylsilane |
InChI |
InChI=1S/C11H18O3Si/c1-12-9-6-7-10(13-2)11(8-9)15(4,5)14-3/h6-8H,1-5H3 |
InChI-Schlüssel |
GWMRJMVEDUWJIF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)[Si](C)(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


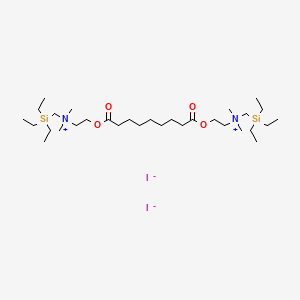
![1-[4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781425.png)
![Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II)](/img/structure/B13781431.png)
![[4-[(1-Amino-2-methyl-1-oxopropan-2-yl)amino]phenyl]arsonic acid](/img/structure/B13781446.png)
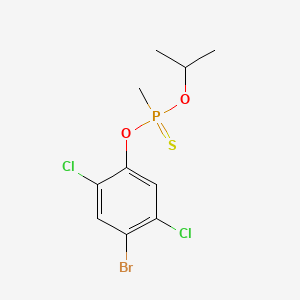
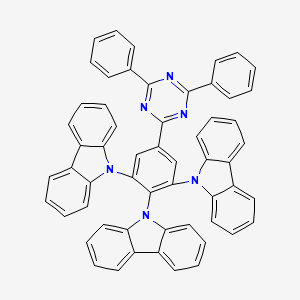
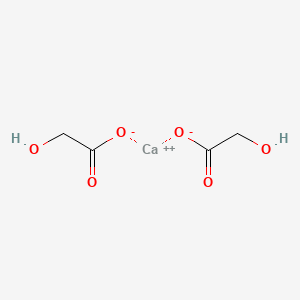
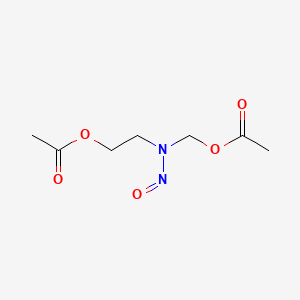
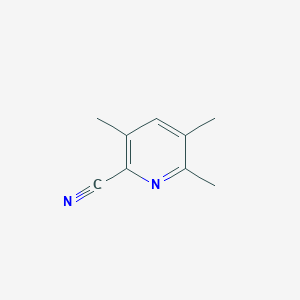
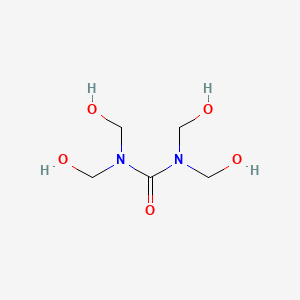
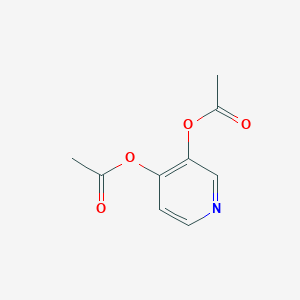

![Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon](/img/structure/B13781509.png)
